REACTION_SMILES
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[CH3:9][S:10](=[O:11])(=[O:12])[c:13]1[c:14]([OH:23])[cH:15][cH:16][c:17]([C:19]([CH3:20])([CH3:21])[CH3:22])[cH:18]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[GeH4:24]>>[CH:1](=[O:2])[c:15]1[c:14]([OH:23])[c:13]([S:10]([CH3:9])(=[O:11])=[O:12])[cH:18][c:17]([C:19]([CH3:20])([CH3:21])[CH3:22])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(O)c(S(C)(=O)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[GeH4]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(C=O)c(O)c(S(C)(=O)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |